molecular formula C23H28O6 B1243500 Harzianum A

Harzianum A

Katalognummer: B1243500
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: FVRDNLIUSWSBCT-VOJRNIOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Harzianum A is a secondary metabolite produced by the fungus Trichoderma harzianum. This compound is known for its significant biological activities, including antifungal, antibacterial, and plant growth-promoting properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Harzianum A involves several steps, starting from simple organic molecules. The process typically includes the formation of the core trichothecene structure, followed by the addition of various functional groups to achieve the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Trichoderma harzianum strains. The fungus is cultured in a controlled environment with optimal conditions for growth and metabolite production. The fermentation broth is then processed to extract and purify this compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions: Harzianum A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with different functional groups .

Wissenschaftliche Forschungsanwendungen

Harzianum A has a wide range of scientific research applications, including:

Wirkmechanismus

Harzianum A exerts its effects through several mechanisms, including:

    Antifungal Activity: It disrupts the cell membrane integrity of fungal pathogens, leading to cell lysis and death.

    Antibacterial Activity: It inhibits bacterial growth by interfering with protein synthesis and other cellular processes.

    Plant Growth Promotion: It enhances plant growth by stimulating root development and increasing nutrient uptake.

Molecular Targets and Pathways: The molecular targets of this compound include fungal cell membranes, bacterial ribosomes, and plant root cells. The pathways involved in its action include membrane disruption, inhibition of protein synthesis, and stimulation of plant hormone signaling .

Vergleich Mit ähnlichen Verbindungen

Harzianum A is unique among trichothecenes due to its specific structural features and biological activities. Similar compounds include:

Eigenschaften

Molekularformel

C23H28O6

Molekulargewicht

400.5 g/mol

IUPAC-Name

(2E,4E,6Z)-8-oxo-8-[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid

InChI

InChI=1S/C23H28O6/c1-15-10-11-21(2)16(12-15)28-18-13-17(22(21,3)23(18)14-27-23)29-20(26)9-7-5-4-6-8-19(24)25/h4-9,12,16-18H,10-11,13-14H2,1-3H3,(H,24,25)/b5-4+,8-6+,9-7-/t16-,17-,18-,21+,22-,23+/m1/s1

InChI-Schlüssel

FVRDNLIUSWSBCT-VOJRNIOYSA-N

Isomerische SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\C=C\C(=O)O)C)C

Kanonische SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC=CC(=O)O)C)C

Synonyme

harzianum A
harzianum B
trichodermyl 2',4',6'-octatriendioate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.